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Compound of Interest

Compound Name: YAP/TAZ inhibitor-3

Cat. No.: B12375648

Executive Summary: The "Pocket" vs. The
"Interface"

The fundamental distinction between VT3989 and IAG933 lies in their structural binding modes
and the resulting mechanism of YAP/TAZ-TEAD inhibition.

e VT3989 is an allosteric inhibitor that targets the TEAD central palmitate-binding pocket
(PBP). By blocking TEAD auto-palmitoylation, it destabilizes TEAD and allosterically reduces
its affinity for YAP/TAZ.[1]

e |AG933 is an orthosteric-like protein-protein interaction (PPI) inhibitor. It binds directly to the
TEAD surface (Interface 3/

-loop), physically blocking the docking site of YAP/TAZ.

While both agents aim to suppress Hippo pathway transcriptional output, clinical data indicates
that the allosteric approach (VT3989) has achieved superior therapeutic indices in
mesothelioma compared to the direct PPI disruption approach (IAG933), which was halted in
Phase | due to limited efficacy and toxicity.

Mechanistic Differentiation
VT3989: Allosteric Palmitoylation Inhibition
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TEAD transcription factors require auto-palmitoylation at a conserved cysteine residue (e.g.,
Cys359 in TEAD1) to achieve the structural stability and conformation necessary for high-
affinity YAP/TAZ binding.

e Mechanism: VT3989 occupies the deep, hydrophobic central pocket of the TEAD YAP-
binding domain (YBD).

o Action: It competes with endogenous palmitoyl-CoA, preventing the lipidation of the
conserved cysteine.

o Consequence: Without the palmitate "structural anchor,” TEAD adopts a conformation less
favorable for YAP binding and becomes susceptible to protein instability/degradation. This
inhibition is allosteric.[1][2]

IAG933: Direct Interface Disruption

IAG933 was designed to overcome the theoretical limitations of allosteric inhibitors by directly
attacking the YAP-TEAD interface.

e Mechanism: IAG933 binds to the surface of TEAD, specifically the hydrophobic groove
(Interface 3) and the

-loop pocket.

e Action: It acts as a "doorstop,"” creating immediate steric hindrance that prevents the
YAP/TAZ co-activator helix from engaging with TEAD.

e Consequence: This results in the rapid physical eviction of YAP/TAZ from chromatin,
independent of TEAD's palmitoylation status. However, this surface binding requires high
intracellular concentrations to compete with the high-affinity, multi-point contact of the native
YAP protein.

Summary of Differences
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Feature VT3989

IAG933

Central Palmitate-Binding

Surface Interface /

Target Site
Pocket (Deep) -loop (Exposed)
o ] o Orthosteric / Direct PPI
Inhibition Mode Allosteric (blocks lipidation)
Blockade
Binding Type High-affinity (likely reversible) Non-covalent

Prevents "activation" via

Effect on TEAD ) )
palmitoylation

Physically blocks co-activator

docking

Active (Phase I/ll, Orphan

Clinical Status ]
Drug Desig.)[3]

Discontinued (Phase | halted)

Key Toxicity Proteinuria (reversible), Edema

QTc Prolongation, Proteinuria

Visualizing the Mechanism of Action

The following diagram illustrates the structural divergence in how these two molecules inhibit

the YAP-TEAD complex.
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Caption: Comparison of VT3989 (Pocket Binder) vs. IAG933 (Surface Binder) mechanisms.

Pharmacological Profile & Clinical Efficacy
Clinical Performance (Mesothelioma)
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e VT3989: Demonstrated a ~30-32% Objective Response Rate (ORR) in mesothelioma
patients in Phase | dose optimization cohorts. It showed efficacy even in patients previously
treated with immunotherapy.[4] The FDA granted it Orphan Drug Designation.[4][5]

e IAG933: In its Phase | trial, IAG933 showed a modest ~13-16% ORR in mesothelioma. The
study was halted due to a combination of "underwhelming efficacy" and tolerability issues,
specifically QTc prolongation, which is often an off-target effect associated with high drug
concentrations required for surface-binding PPI inhibitors.

NF2-Deficient Context
Both drugs theoretically target NF2-mutant cancers (which have high nuclear YAP).
¢ VT3989 has shown robust activity in NF2-deficient models, validating the hypothesis that

preventing TEAD palmitoylation effectively shuts down the constitutive YAP signaling driven
by Merlin loss.

» |AG933 also targeted this population but failed to translate preclinical potency into durable
clinical responses, potentially due to the rapid turnover of TEAD-YAP complexes or inability
to sustain sufficient occupancy at the protein interface in vivo.

Experimental Protocols for Differentiation

To experimentally distinguish the biological effects of these two agents, researchers should
employ the following validated assays.

Protocol A: TEAD Auto-Palmitoylation Assay (Specific
for VT3989)

This assay confirms if the drug targets the central pocket. VT3989 will inhibit the signal; IAG933
will not.

o Cell Culture: Seed HEK293T or Mesothelioma cells (e.g., NCI-H226).

o Treatment: Treat cells with DMSO, VT3989 (10-100 nM), and IAG933 (10-100 nM) for 4-6
hours.
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e Labeling: Add Alk-C16 (Alkyne-Palmitate) probe (10-50 uM) to culture media for 2-4 hours.
e Lysis & Click Chemistry:
o Lyse cells in RIPA buffer.
o Perform Click reaction (CUAAC) with Biotin-Azide.[1]
e |IP & Detection:
o Immunoprecipitate (IP) endogenous TEAD (using pan-TEAD antibody).
o Run SDS-PAGE and transfer to nitrocellulose.
o Blot: Probe with Streptavidin-HRP to detect palmitoylated TEAD.
o Control: Probe with anti-TEAD antibody for total protein loading.
o Expected Result:
o VT3989: Significant loss of Streptavidin signal (Palmitoylation blocked).

o IAG933: Streptavidin signal remains comparable to DMSO (Palmitoylation intact).

Protocol B: YAP-TEAD Co-Immunoprecipitation (PPI)
Assay

This assay confirms disruption of the complex. Both drugs will show an effect, but kinetics may
differ.

Transfection: Transfect HEK293T cells with Flag-YAP and Myc-TEAD plasmids.

Treatment: Treat with VT3989 or IAG933 for 2-4 hours.

IP: Lysate cells and IP with anti-Myc beads (pulling down TEAD).

Blot: Probe for Flag-YAP.

Expected Result:
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o Both drugs will reduce the amount of Flag-YAP co-precipitating with Myc-TEAD.

o Differentiation: IAG933 typically induces rapid dissociation (minutes), whereas VT3989
may require slightly longer to manifest maximal effect if it relies on blocking the re-
palmitoylation cycle.

Protocol C: Differential Screening Workflow

The following Graphviz diagram outlines the logic flow for characterizing a TEAD inhibitor using

these assays.
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Caption: Screening workflow to classify TEAD inhibitors as Pocket Binders (VT3989) or
Interface Binders (IAG933).

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12375648?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

References

e Tang, T. T., et al. (2021).[6] Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively
Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma. Molecular Cancer
Therapeultics.

e Chapeau, E. A,, et al. (2024). Direct and selective pharmacological disruption of the YAP—
TEAD interface by IAG933 inhibits Hippo-dependent and RAS—-MAPK-altered cancers.
Nature Cancer.

e Yap, T. A, et al. (2023).[7] First-in-class, first-in-human phase 1 trial of VT3989, an inhibitor
of YAP/TEAD, in patients with advanced solid tumors. AACR Annual Meeting Abstract
CTOO06.

o Novartis. (2025). Notification of Discontinuation: IAG933 Phase | Clinical Trial in
Mesothelioma. (Referenced via ESMO/OncologyPipeline reports).

» Vivace Therapeutics. (2025).[4][8] Updated Phase 1/2 Data for VT3989 in Mesothelioma
presented at ESMO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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e 7.VT3989 May Be Safe Effective in Patients With Advanced Mesothelioma and NF2 Mutant
Solid Tumors - The ASCO Post [ascopost.com]

e 8.1AG933 & VT3989 show promising disease control in mesothelioma
[dailyreporter.esmo.org]

¢ To cite this document: BenchChem. [Comparative Guide: Biological Effects of VT3989 vs.
IAG933]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12375648#differentiating-biological-effects-of-vt3989-
and-iag933]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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